molecular formula C7H7ClFN B3417310 3-chloro-2-fluoro-N-methylaniline CAS No. 1040041-75-5

3-chloro-2-fluoro-N-methylaniline

Cat. No.: B3417310
CAS No.: 1040041-75-5
M. Wt: 159.59 g/mol
InChI Key: CJGFTBAVKRBMRE-UHFFFAOYSA-N
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Description

3-chloro-2-fluoro-N-methylaniline is an organic compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 3rd and 2nd positions, respectively, and the amino group is methylated

Mechanism of Action

Target of Action

Similar compounds, such as n-methyl-3-chloroaniline, are known to interact with various biological targets .

Mode of Action

It’s structurally similar compound, n-methyl-3-chloroaniline, is known to undergo c3 borylation in the presence of an iridium catalyst . This suggests that 3-chloro-2-fluoro-N-methylaniline might also interact with its targets through similar chemical reactions.

Biochemical Pathways

Similar compounds are known to undergo multistep synthesis involving nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

Its boiling point is 115-117 °c/10 mmhg (lit) and it has a density of 1185 g/mL at 25 °C (lit) . These properties might influence its bioavailability.

Action Environment

It’s known that similar compounds can undergo chemical reactions in the presence of specific catalysts , suggesting that the action of this compound might also be influenced by the presence of certain environmental factors.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-chloro-2-fluoro-N-methylaniline are not well-documented. It is known that similar compounds, such as N-methyl-3-chloroaniline, can undergo reactions like C3 borylation in the presence of an iridium catalyst .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Similar compounds like N-methyl-3-chloroaniline can undergo reactions like C3 borylation in the presence of an iridium catalyst .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Similar compounds like N-methyl-3-chloroaniline can undergo reactions like C3 borylation in the presence of an iridium catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-chloro-2-fluoronitrobenzene followed by reduction. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-fluoro-N-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like iron powder or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

3-chloro-2-fluoro-N-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-fluoroaniline: Similar structure but lacks the methyl group on the amino nitrogen.

    3-chloro-N-methylaniline: Similar structure but lacks the fluorine atom.

    2-fluoro-N-methylaniline: Similar structure but lacks the chlorine atom.

Uniqueness

3-chloro-2-fluoro-N-methylaniline is unique due to the combined presence of chlorine, fluorine, and a methylated amino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-chloro-2-fluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGFTBAVKRBMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040041-75-5
Record name 3-chloro-2-fluoro-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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